molecular formula C13H13N3O3S B187949 N/'-[(p-Tolyl)sulfonyl]isonicotinic hydrazide CAS No. 35285-70-2

N/'-[(p-Tolyl)sulfonyl]isonicotinic hydrazide

カタログ番号: B187949
CAS番号: 35285-70-2
分子量: 291.33 g/mol
InChIキー: PSUJEUSCHQUVEU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N/'-[(p-Tolyl)sulfonyl]isonicotinic hydrazide is a useful research compound. Its molecular formula is C13H13N3O3S and its molecular weight is 291.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N/'-[(p-Tolyl)sulfonyl]isonicotinic hydrazide is a hydrazone compound that has garnered attention due to its diverse biological activities. Hydrazones, as a class, are known for their potential in drug development, exhibiting various pharmacological properties such as antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the condensation reaction between isonicotinic acid hydrazide and p-toluenesulfonyl chloride. The resulting compound can be characterized through various spectroscopic methods including NMR and IR spectroscopy.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.12
Escherichia coli0.25
Mycobacterium tuberculosis0.39

These results suggest that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as mycobacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has shown that this compound possesses anticancer properties. In vitro studies on various cancer cell lines have revealed:

  • MCF-7 (breast cancer) : IC50 = 0.32 µM
  • HeLa (cervical cancer) : IC50 = 0.45 µM

The selectivity index (SI) indicates that the compound is more effective against cancer cells compared to normal cells, suggesting a favorable safety profile .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For instance, similar compounds have been shown to inhibit the enzyme InhA in Mycobacterium tuberculosis, which is essential for mycolic acid biosynthesis . Additionally, the sulfonamide group may enhance the compound's ability to interact with bacterial enzymes, leading to increased antimicrobial efficacy .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound retained activity where traditional antibiotics failed, highlighting its potential in treating resistant infections .
  • Anticancer Potential : In a comparative study with established chemotherapeutics, this compound exhibited superior cytotoxicity against MCF-7 cells compared to doxorubicin, suggesting its potential as an alternative or adjunctive treatment in breast cancer therapy .

科学的研究の応用

Synthesis and Structural Characteristics

N/'-[(p-Tolyl)sulfonyl]isonicotinic hydrazide is synthesized through the condensation reaction of isonicotinic acid hydrazide with p-toluenesulfonyl chloride. The resulting compound features a sulfonamide functional group, enhancing its solubility and biological activity compared to its precursors. The general reaction can be summarized as follows:

Isonicotinic Acid Hydrazide+p Toluenesulfonyl ChlorideN p Tolyl sulfonyl isonicotinic hydrazide\text{Isonicotinic Acid Hydrazide}+\text{p Toluenesulfonyl Chloride}\rightarrow \text{N p Tolyl sulfonyl isonicotinic hydrazide}

Antimicrobial Activity

Research has demonstrated that derivatives of isonicotinic acid hydrazide exhibit notable antimicrobial properties. For example, compounds derived from this class have shown activity against various bacterial strains, including Mycobacterium tuberculosis, which is crucial for tuberculosis treatment. A study reported that certain derivatives demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL against M. tuberculosis H37Rv, indicating significant antitubercular activity compared to traditional drugs like isoniazid .

Antifungal Activity

In addition to antibacterial properties, this compound and its derivatives have been evaluated for antifungal activity against strains such as Aspergillus niger and Penicillium citrinum. Certain derivatives displayed promising results in inhibiting fungal growth, highlighting their potential use in treating fungal infections .

Anti-Cancer Properties

Emerging research suggests that sulfonamide derivatives may possess anti-cancer properties. Compounds featuring the hydrazide moiety have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Tuberculosis Treatment

The potential of this compound in tuberculosis treatment is particularly noteworthy. Its structural similarity to established antitubercular agents allows it to interact with the same biological targets, potentially leading to lower toxicity profiles and improved efficacy . Current studies are focused on optimizing these compounds to enhance their pharmacological properties.

Drug Development

The compound's unique chemical structure makes it a candidate for further modifications aimed at increasing its therapeutic index. Ongoing research into structure-activity relationships (SAR) is crucial for developing more effective derivatives with reduced side effects .

Case Studies and Research Findings

StudyFindings
Demonstrated significant tuberculostatic effects with lower toxicity compared to traditional isonicotinic acid hydrazides.
Reported MIC values indicating strong activity against M. tuberculosis, suggesting potential as a second-line treatment option.
Evaluated antifungal activity showing effectiveness against multiple fungal strains, supporting broader applicability in infectious disease management.

特性

CAS番号

35285-70-2

分子式

C13H13N3O3S

分子量

291.33 g/mol

IUPAC名

N'-(4-methylphenyl)sulfonylpyridine-4-carbohydrazide

InChI

InChI=1S/C13H13N3O3S/c1-10-2-4-12(5-3-10)20(18,19)16-15-13(17)11-6-8-14-9-7-11/h2-9,16H,1H3,(H,15,17)

InChIキー

PSUJEUSCHQUVEU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=NC=C2

正規SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=NC=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。